Comparative Enantioselectivity and Yield in Sharpless Asymmetric Dihydroxylation for (2S)- vs. (2R)-Diol Synthesis
The (2S)-diol is synthesized via Sharpless asymmetric dihydroxylation (AD) of N-methoxy-2,N-dimethylacrylamide using AD-mix β as the chiral ligand. This process yields the (2S)-diol in 81% yield and with 93% enantiomeric excess (ee) [1]. The (2R)-enantiomer, synthesized using AD-mix α under identical conditions, is obtained with comparable metrics, confirming the stereodivergent capability of the approach [1].
| Evidence Dimension | Enantioselectivity and Yield |
|---|---|
| Target Compound Data | (2S)-diol: 81% yield, 93% ee |
| Comparator Or Baseline | (2R)-diol: Comparable yield and ee (exact values not specified, but synthesis is stereodivergent) |
| Quantified Difference | Both enantiomers are accessible with high yield and excellent enantioselectivity from a common prochiral precursor. |
| Conditions | Sharpless asymmetric dihydroxylation of N-methoxy-2,N-dimethylacrylamide with AD-mix α or β in tBuOH/H2O (1:1) at 0 °C for 12 h. |
Why This Matters
This demonstrates the compound's utility in a stereodivergent synthesis, allowing access to either enantiomer with high fidelity, a critical requirement for medicinal chemistry programs exploring both stereoisomers.
- [1] Avenoza, A., Busto, J. H., Corzana, F., Jiménez-Osés, G., París, M., Peregrina, J. M., ... & Zurbano, M. M. (2004). New syntheses of enantiopure 2-methyl isoserines. Tetrahedron: Asymmetry, 15(1), 131-137. View Source
